

Lantanose A Demonstrates Selective Cytotoxicity Towards Cancer Cells Over Normal Cells

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Lantanose A, a pentacyclic triterpenoid found in the leaves of the Lantana camara plant, exhibits significant cytotoxic effects against various cancer cell lines while showing considerably lower toxicity to normal, healthy cells. This selective action suggests its potential as a promising candidate for cancer therapeutic development. Studies have shown that **Lantanose A** induces apoptosis in cancer cells through the intrinsic, mitochondria-dependent pathway.

Comparative Cytotoxicity Data

The selective cytotoxicity of **Lantanose A** has been quantified across different human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently lower in cancer cells compared to normal cells, indicating a higher efficacy against malignant cells.



Cell Line	Туре	Lantanose A IC50 (µg/mL)	Normal Cell Line	Normal Cell IC50 (μg/mL)	Selectivity Index (SI)
LNCaP	Prostate Cancer	208.4[1]	RWPE-1	770.662[1]	3.7
HeLa	Cervical Cancer	3.50[2]	Vero	361.44[2]	>100
MCF-7	Breast Cancer	0.027[2]	Not Specified	Not Specified	Not Specified
HCT-116	Colon Cancer	8.38[2]	Not Specified	Not Specified	Not Specified

Selectivity Index (SI): Calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 of normal cells / IC50 of cancer cells). A higher SI value indicates greater selectivity for cancer cells.[3]

Mechanism of Action: Induction of Apoptosis

Lantanose A's cytotoxic activity is primarily attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. The mechanism involves the intrinsic pathway, which is initiated from within the cell, primarily involving the mitochondria.

Key events in **Lantanose A**-induced apoptosis include:

- Mitochondrial Membrane Disruption: Lantanose A treatment leads to the collapse of the mitochondrial membrane potential.[1][4]
- Cytochrome C Release: The disruption of the mitochondrial membrane results in the release of cytochrome C from the mitochondria into the cytosol.[1][4]
- Caspase Activation: Cytosolic cytochrome C triggers the activation of a cascade of enzymes
 called caspases, including caspase-9 and the executioner caspases-3/7.[1][4] These
 caspases are responsible for dismantling the cell.



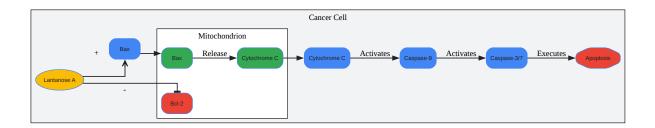




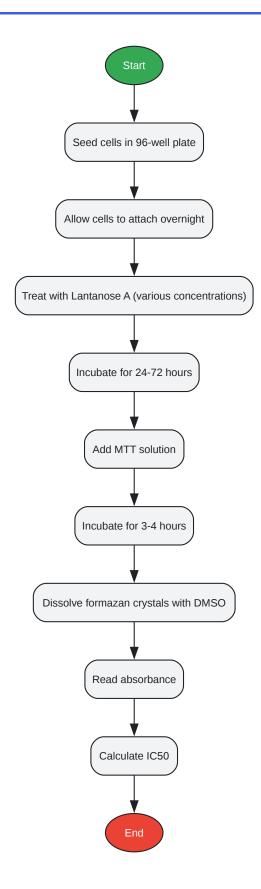
- Cell Cycle Arrest: **Lantanose A** has been shown to cause cell cycle arrest, particularly in the G0/G1 phase, in cancer cells.[1]
- DNA Fragmentation: A hallmark of apoptosis, the fragmentation of nuclear DNA, is observed in cancer cells treated with **Lantanose A**.[5]
- Bcl-2 Family Regulation: The apoptotic process is regulated by the Bcl-2 family of proteins.
 Lantanose A treatment has been shown to increase the levels of pro-apoptotic proteins like
 Bid and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2.[6][7]

This targeted mechanism of action, which is more pronounced in cancer cells than in normal cells, underscores the therapeutic potential of **Lantanose A**.









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